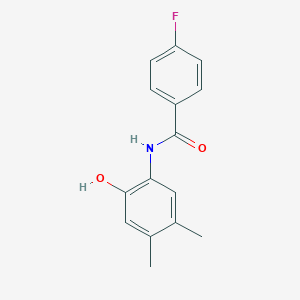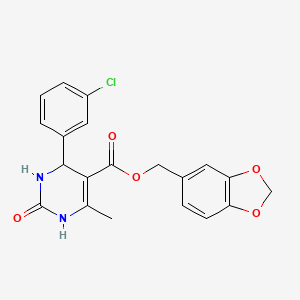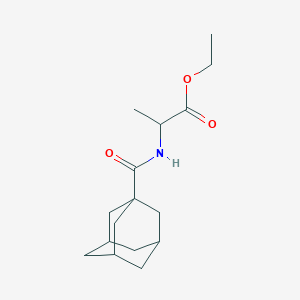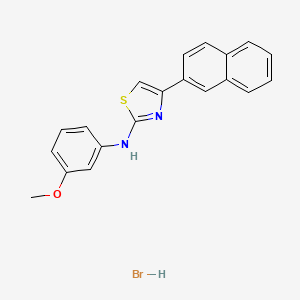
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile, also known as DMF-DFA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. In
科学研究应用
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile has been found to have potential applications in medicinal chemistry, specifically as an anticancer agent. Studies have shown that 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile has selective cytotoxicity against cancer cells, including breast, lung, and colon cancer cells. 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile works by inducing apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes.
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile also has potential applications in materials science, specifically as a building block for the synthesis of organic semiconductors. Organic semiconductors have the potential to revolutionize the electronics industry by providing a low-cost, flexible alternative to traditional inorganic semiconductors.
作用机制
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile works by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition leads to the disruption of microtubule formation, which is necessary for cell division. As a result, cancer cells are unable to divide and undergo apoptosis.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile has been found to have low toxicity in vitro, meaning that it has minimal harmful effects on healthy cells. However, further studies are needed to determine the long-term effects of 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile on the human body.
实验室实验的优点和局限性
One advantage of 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile is its selectivity towards cancer cells, which minimizes the harmful effects on healthy cells. However, 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile is still in the early stages of research, and further studies are needed to determine its full potential as an anticancer agent.
未来方向
There are several potential future directions for 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile research. One direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo and its potential use in combination with other anticancer drugs. Another direction is to explore its potential applications in materials science, specifically in the development of organic semiconductors. Additionally, further studies are needed to determine the long-term effects of 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile on the human body, including its potential toxicity and side effects.
合成方法
3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 3-fluorobenzyl bromide, followed by the addition of acrylonitrile and a base catalyst. The resulting product is then purified through column chromatography to obtain pure 3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)acrylonitrile.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-20-16-7-6-12(9-17(16)21-2)8-14(11-19)13-4-3-5-15(18)10-13/h3-10H,1-2H3/b14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKAJGCUMSTLKP-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)


![N-(4-ethylbenzyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5176904.png)

![4-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5176924.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5176937.png)


![pyrrolo[3,2-f]indole-2,3,5,6(1H,7H)-tetrone](/img/structure/B5176971.png)
![5-({[4-(dimethylamino)phenyl]amino}methylene)-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5176973.png)
![4-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5176989.png)